C30H22Cl2N2O4
Description
The compound with the molecular formula C30H22Cl2N2O4 is a complex organic molecule This compound is characterized by its unique structure, which includes 30 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms
Properties
Molecular Formula |
C30H22Cl2N2O4 |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-2-phenyl-3-(4-phenylmethoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C30H22Cl2N2O4/c31-21-15-22(32)17-24(16-21)33-29(35)26-27(34(38-28(26)30(33)36)23-9-5-2-6-10-23)20-11-13-25(14-12-20)37-18-19-7-3-1-4-8-19/h1-17,26-28H,18H2 |
InChI Key |
DYRVIGRDKPJWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)ON3C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C30H22Cl2N2O4 typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and automated systems to manage the reaction conditions. The process often includes purification steps such as crystallization or chromatography to isolate the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
C30H22Cl2N2O4: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The addition of hydrogen or the removal of oxygen, which can alter the compound’s structure and reactivity.
Substitution: The replacement of one atom or group of atoms with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
C30H22Cl2N2O4: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound may be used in studies of cellular processes and as a tool for investigating biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which C30H22Cl2N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C30H22Cl2N2O4 include other chlorinated aromatic compounds and nitrogen-containing heterocycles. Examples include:
- C28H20Cl2N2O4
- C32H24Cl2N2O4
Uniqueness
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Biological Activity
The compound with the molecular formula C30H22Cl2N2O4 has garnered attention in scientific research due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes two chlorine atoms, two nitrogen atoms, and a significant number of carbon and hydrogen atoms. This configuration contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's chlorine substituents can enhance lipophilicity, allowing better membrane penetration and interaction with cellular components. Additionally, the presence of nitrogen atoms may facilitate interactions with nucleic acids or proteins, potentially leading to inhibition of key biological pathways.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties , particularly against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation in MCF-7 (breast cancer) cells with varying degrees of potency. The IC50 values for different derivatives are summarized in the table below:
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| 1 | 38.95 | MCF-7 |
| 2 | 21.16 | MCF-7 |
| 3 | 33.16 | MCF-7 |
| 4 | 119.1 | MCF-7 |
| 5 | 21.99 | MCF-7 |
| 6 | 37.63 | MCF-7 |
| 7 | 16.73 | MCF-7 |
These findings suggest that the compound's structural features contribute significantly to its anticancer efficacy, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its antitumor effects, this compound has demonstrated antimicrobial properties . Studies have reported that it exhibits activity against various bacterial strains by inhibiting bacterial DNA synthesis through targeting enzymes like DNA gyrase and topoisomerase IV.
Case Study: In Vitro Evaluation
A notable case study involved the evaluation of this compound on glioblastoma multiforme (GBM) cells. The study focused on the compound's ability to inhibit glycolysis, a metabolic pathway often upregulated in aggressive cancers:
- Background : GBM is characterized by enhanced glycolysis, making it a target for metabolic inhibitors.
- Methods : The compound was tested for its effects on hexokinase activity in GBM cells.
- Results : The results indicated that this compound significantly reduced glycolytic flux in treated cells compared to controls, suggesting potential as a metabolic inhibitor.
This case study highlights the compound's role in targeting cancer metabolism, providing insights into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
